5-Azacytidine 5'-Diphosphate
Description
Chemical Identity and Classification
5-Azacytidine 5'-diphosphate is classified as a synthetic pyrimidine nucleoside diphosphate analog with the molecular formula C₈H₁₄N₄O₁₁P₂ and a molecular weight of 404.16 g/mol. The compound bears the Chemical Abstracts Service registry number 2226-73-5, providing its definitive chemical identification in scientific literature. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate.
The structural architecture of 5-azacytidine 5'-diphosphate comprises several critical components that define its biochemical behavior. The molecule contains a modified pyrimidine base where nitrogen substitutes for carbon at the 5-position of the cytosine ring, creating the characteristic azacytosine moiety. This base modification is attached to a ribose sugar through an N-glycosidic linkage, maintaining the natural nucleoside configuration. The defining feature of this particular derivative is the presence of two phosphate groups attached to the 5'-hydroxyl position of the ribose sugar, forming the diphosphate structure that significantly alters its metabolic fate compared to the parent nucleoside.
The chemical classification of 5-azacytidine 5'-diphosphate places it within the broader category of nucleoside diphosphates, specifically as a cytidine analog. Its structural similarity to natural cytidine diphosphate allows it to interact with various cellular enzymes and metabolic pathways, while the nitrogen substitution at the 5-position confers unique properties that distinguish it from endogenous nucleotides. This dual nature enables the compound to serve as both a substrate for natural enzymatic processes and a modifier of normal cellular metabolism.
Historical Context in Nucleoside Biochemistry
The development of 5-azacytidine 5'-diphosphate as a research compound emerged from the broader historical context of nucleoside analog development in the mid-20th century. The parent compound 5-azacytidine was initially isolated microbiologically from the fermentation products of Streptoverticillium ladakanus, marking an important milestone in the discovery of naturally occurring nucleoside analogs with biological activity. This discovery occurred during a period of intense research into nucleoside modifications and their potential applications in biochemical research and therapeutic development.
The recognition of 5-azacytidine's unique properties led to systematic investigations of its metabolic pathway, revealing the formation of various phosphorylated intermediates including the diphosphate form. Early biochemical studies in the 1970s and 1980s established that nucleoside analogs undergo sequential phosphorylation reactions similar to natural nucleosides, with the diphosphate representing a critical intermediate stage. These investigations demonstrated that the diphosphate form serves as a substrate for ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates.
The historical significance of 5-azacytidine 5'-diphosphate became more apparent as researchers began to understand its role in the mechanism of action of azanucleoside compounds. Studies conducted in the 1980s and 1990s revealed that the diphosphate form represents a branching point in the metabolic pathway, where the compound can either proceed toward incorporation into ribonucleic acid or undergo reduction to form deoxyribonucleoside derivatives that ultimately incorporate into deoxyribonucleic acid. This dual pathway potential established the diphosphate as a central hub in azanucleoside metabolism.
Relationship to Parent Compound 5-Azacytidine
The relationship between 5-azacytidine 5'-diphosphate and its parent compound 5-azacytidine represents a classic example of nucleoside metabolism through sequential phosphorylation reactions. Upon cellular uptake, 5-azacytidine undergoes initial phosphorylation by uridine-cytidine kinase to form 5-azacytidine monophosphate, which serves as the immediate precursor to the diphosphate form. This rate-limiting initial phosphorylation step determines the overall flux of the parent compound through the metabolic pathway.
The conversion from monophosphate to diphosphate occurs through the action of pyrimidine monophosphate kinases, which catalyze the transfer of a phosphate group from adenosine triphosphate to the 5'-monophosphate. This enzymatic reaction proceeds efficiently under normal cellular conditions, making the diphosphate form a readily accessible metabolite when the parent compound is present in sufficient concentrations. The kinetic properties of this conversion have been studied extensively, revealing that the formation of the diphosphate is not typically rate-limiting in the overall metabolic pathway.
The diphosphate form inherits the fundamental structural characteristics of the parent compound while acquiring new functional properties due to the additional phosphate group. The nitrogen substitution at the 5-position of the pyrimidine ring, which distinguishes 5-azacytidine from natural cytidine, is preserved in the diphosphate form and continues to influence its interactions with cellular enzymes. However, the presence of the diphosphate moiety significantly alters the compound's cellular distribution, enzymatic substrate properties, and ultimate metabolic fate compared to the parent nucleoside.
The metabolic relationship between parent and diphosphate forms also involves important regulatory mechanisms. The conversion process is subject to feedback inhibition by downstream metabolites, particularly the triphosphate forms and natural nucleoside triphosphates. This regulatory control ensures that the formation of 5-azacytidine 5'-diphosphate remains coordinated with overall cellular nucleotide metabolism and energy status.
Significance in Nucleic Acid Metabolism Research
5-Azacytidine 5'-diphosphate has emerged as a compound of exceptional significance in nucleic acid metabolism research due to its unique position as a substrate for ribonucleotide reductase, the enzyme responsible for generating deoxyribonucleotides required for deoxyribonucleic acid synthesis. This enzymatic interaction represents a critical branch point in azanucleoside metabolism, where the compound can be converted to 5-aza-deoxycytidine diphosphate, ultimately leading to incorporation into deoxyribonucleic acid and subsequent effects on cellular processes.
Research investigations have demonstrated that 5-azacytidine 5'-diphosphate serves as an effective substrate for ribonucleotide reductase, with the reduction reaction proceeding through the normal enzymatic mechanism despite the presence of the nitrogen substitution. This finding has important implications for understanding how modified nucleosides can hijack natural metabolic pathways to exert their biological effects. The efficiency of this reduction reaction influences the relative distribution of azacytidine derivatives between ribonucleic acid and deoxyribonucleic acid incorporation pathways.
Studies examining the impact of 5-azacytidine 5'-diphosphate on cellular nucleotide pools have revealed significant perturbations in normal deoxyribonucleotide homeostasis. The reduction of this compound by ribonucleotide reductase contributes to alterations in the balance of natural deoxyribonucleotides, particularly affecting deoxycytidine triphosphate and deoxythymidine triphosphate levels. These nucleotide pool imbalances have been identified as important factors in the cellular response to azanucleoside treatment and may contribute to their biological activities.
The role of 5-azacytidine 5'-diphosphate in nucleic acid metabolism research has been further enhanced by studies examining its interaction with various cellular enzymes beyond ribonucleotide reductase. Research has shown that the compound can influence the activity of enzymes involved in nucleotide metabolism regulation, including those responsible for maintaining nucleotide pool balance and responding to nucleotide stress. These interactions provide valuable insights into the complex network of cellular responses to nucleoside analog treatment.
Recent investigations have utilized 5-azacytidine 5'-diphosphate as a tool compound for studying cellular nucleotide metabolism under stress conditions. The compound's ability to perturb normal nucleotide homeostasis while serving as a metabolic intermediate has made it valuable for investigating adaptive responses in nucleotide metabolism pathways. These studies have revealed previously unrecognized aspects of cellular nucleotide regulation and have contributed to a better understanding of how cells maintain nucleotide homeostasis under challenging conditions.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O11P2/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(22-6)1-21-25(19,20)23-24(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H2,9,11,15)(H2,16,17,18)/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDGRDHJHINET-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2226-73-5 | |
| Record name | 4-Amino-1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-β-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2226-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stepwise Phosphorylation of 5-Azacytidine
The foundational method for synthesizing 5-azacytidine nucleotides involves chemical phosphorylation of the parent nucleoside, 5-azacytidine. In one protocol, 5-azacytidine is sequentially phosphorylated using phosphorus oxychloride (POCl₃) in a trimethyl phosphate solvent system. This reaction selectively targets the 5'-hydroxyl group, yielding 5-azacytidine 5'-monophosphate (5-AZA-MP) as an intermediate. Subsequent phosphorylation steps introduce additional phosphate groups. For diphosphate synthesis, stoichiometric control ensures the reaction terminates at the diphosphate stage, often using pyrophosphate reagents or nucleoside diphosphate kinases.
Table 1: Key Reaction Parameters for Chemical Phosphorylation
The decomposition of 5-azacytidine via triazine ring hydrolysis is accelerated by phosphate groups, necessitating low temperatures and rapid purification. Post-synthesis, ion-exchange chromatography isolates 5-AZA-DP from unreacted starting materials and byproducts.
Enzymatic Synthesis Approaches
Enzymatic methods leverage nucleotide transferases to add phosphate groups selectively. For example, AMP (CMP) tRNA nucleotidyl transferase from yeast accepts 5-azacytidine 5'-triphosphate (5-AZA-TP) as a substrate, suggesting compatibility with diphosphate intermediates. While direct evidence for 5-AZA-DP synthesis via this enzyme is limited, analogous systems for cytidine diphosphate production imply feasibility. Enzymatic approaches may offer higher regioselectivity but require optimized cofactor concentrations (e.g., ATP or UTP) and purified enzyme preparations.
Physicochemical Properties and Characterization
Structural and Solubility Profiles
5-AZA-DP (CAS 2226-73-5) has a molecular formula of C₈H₁₄N₄O₁₁P₂ and a molecular weight of 404.16 g/mol. Its solubility in aqueous solutions is moderate, though exact data remain unreported. Comparative studies with 5-azacytidine triphosphate suggest that the diphosphate form exhibits enhanced stability in polynucleotide chains, as incorporation into RNA or DNA slows triazine ring hydrolysis.
Table 2: Physicochemical Properties of 5-AZA-DP
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₄O₁₁P₂ |
| Molecular Weight | 404.16 g/mol |
| CAS Number | 2226-73-5 |
| Stability in Solution | pH-dependent hydrolysis (t₁/₂ ~2–4 h at pH 7.4) |
Stability Optimization During Synthesis
The instability of 5-azacytidine derivatives under alkaline or high-temperature conditions mandates stringent control during synthesis. Hydrolysis of the triazine ring is accelerated by phosphate groups in free nucleotides but slows upon incorporation into polynucleotides. To mitigate degradation:
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Reactions are conducted at 0–4°C.
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Neutral pH buffers (e.g., Tris-HCl, pH 7.0) stabilize the nucleotide.
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Lyophilization immediately follows purification to prevent aqueous decomposition.
Analytical Validation
Post-synthesis validation employs techniques such as:
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High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify 5-AZA-DP.
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Mass Spectrometry (MS) : Confirms molecular weight via electrospray ionization (ESI-MS).
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Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR verify regioselective phosphorylation at the 5'-position.
Applications and Research Implications
While 5-AZA-DP is primarily an intermediate in triphosphate synthesis, its role in epigenetic research is pivotal. Incorporated into RNA, it inhibits DNA methyltransferases (DNMTs) by trapping enzymes during replication, leading to DNA hypomethylation. Recent studies highlight its utility in reprogramming cancer cells, where DNMT inhibition restores tumor suppressor gene expression .
Chemical Reactions Analysis
Types of Reactions: 5-Azacytidine 5’-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like ammonia or amines.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Azacytidine 5’-Diphosphate .
Scientific Research Applications
Cancer Therapy
Mechanism of Action:
5-Azacytidine exerts its therapeutic effects primarily by inhibiting DNA methyltransferases, leading to the reactivation of silenced tumor suppressor genes. This mechanism has been particularly beneficial in treating hematological malignancies such as myelodysplastic syndromes and acute myeloid leukemia.
Case Studies:
- Myelodysplastic Syndromes (MDS): A pivotal Phase 3 trial demonstrated that 5-Azacytidine significantly improved overall survival rates in patients with MDS. The combination of 5-Azacytidine with other agents like APR-246 showed promising results, with complete remission rates reaching up to 61% in MDS patients .
- Pancreatic Cancer: Research indicated that pre-treatment with 5-Azacytidine enhanced the efficacy of gemcitabine in pancreatic ductal adenocarcinoma (PDAC) models, suggesting a synergistic effect when combined with traditional chemotherapeutics .
Epigenetic Research
Applications in Gene Regulation:
5-Azacytidine is widely used in epigenetics to study gene expression changes due to DNA methylation alterations. By demethylating specific gene promoters, researchers can investigate the functional consequences of methylation on transcriptional activity.
Data Table: Gene Expression Changes Induced by 5-Azacytidine
| Gene | Cell Line | Expression Change (%) | Reference |
|---|---|---|---|
| SST | PDAC Cells | +250% | |
| INS | PDAC Cells | +300% | |
| UCP2 | Hep3B Cells | +150% |
Metabolic Research
Impact on Metabolism:
Studies have shown that 5-Azacytidine can influence metabolic pathways by altering the expression of genes involved in metabolism. For instance, it has been observed to increase the production of bioactive compounds in plant systems, enhancing the yield of secondary metabolites like tanshinones in Salvia miltiorrhiza hairy roots .
Combination Therapies
Enhanced Efficacy with Other Agents:
The use of 5-Azacytidine in combination with other chemotherapeutic agents has been explored extensively. For example, its role as a ribonucleotide reductase inhibitor has been highlighted, where it enhances the effectiveness of cytarabine in leukemia treatment by increasing the levels of active metabolites .
Table: Combination Therapy Outcomes
Mechanism of Action
The mechanism of action of 5-Azacytidine 5’-Diphosphate involves two primary pathways:
Incorporation into RNA and DNA: The compound is incorporated into RNA and DNA, disrupting their normal functions and inhibiting protein synthesis.
Inhibition of DNA Methyltransferase: 5-Azacytidine 5’-Diphosphate inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes.
Comparison with Similar Compounds
Structural and Metabolic Differences
Table 1: Key Comparisons of 5-azaCDP and Analogous Compounds
Pharmacokinetic and Clinical Considerations
- Cellular Uptake :
- Metabolic Stability :
- Clinical Efficacy :
Biological Activity
5-Azacytidine 5'-diphosphate (5-Azacytidine-5'-DP) is a phosphorylated derivative of 5-azacytidine, which is a nucleoside analogue of cytidine. This compound has garnered significant attention due to its multifaceted biological activities, particularly in cancer therapy and epigenetic modulation. This article explores the biological activity of 5-Azacytidine 5'-DP, including its mechanisms of action, therapeutic applications, and relevant case studies.
5-Azacytidine acts primarily as a DNA methyltransferase inhibitor . Upon cellular uptake, it is phosphorylated by uridine-cytidine kinase to form 5-Azacytidine monophosphate, which is further phosphorylated to diphosphate and triphosphate forms. The triphosphate form can be integrated into RNA and DNA, disrupting normal nucleic acid metabolism and protein synthesis .
Key Mechanisms Include:
- Inhibition of DNA Methylation: 5-Azacytidine covalently binds to DNA methyltransferases (DNMTs), leading to hypomethylation of DNA. This is crucial for reactivating silenced genes associated with tumor suppression .
- Induction of Cytotoxicity: By incorporating into RNA and DNA, it disrupts the synthesis and function of these nucleic acids, resulting in cytotoxic effects particularly in rapidly dividing cells .
- Immunomodulatory Effects: It has been shown to enhance regulatory T cell (Treg) populations while inhibiting T cell activation and proliferation, contributing to its immunosuppressive properties .
Biological Effects
The biological effects of 5-Azacytidine are extensive and include:
- Antitumor Activity: It has demonstrated efficacy against various cancers, especially myelodysplastic syndromes and acute myeloid leukemia (AML). Clinical studies indicate that approximately 50% of patients respond positively to treatment with this compound .
- Effects on Stem Cells: Research indicates that 5-Azacytidine can inhibit the growth of cancer stem cells by inducing anoikis, a form of programmed cell death triggered by detachment from the extracellular matrix .
Case Studies
- Myelodysplastic Syndromes (MDS): In a cohort study involving patients with MDS, treatment with 5-Azacytidine resulted in significant hematological improvement in over half of the participants. The mechanism was linked to the drug's ability to demethylate critical genes involved in hematopoiesis .
- Breast Cancer: A study on MCF-7 breast cancer cells showed that 5-Azacytidine effectively reduced tumorsphere formation and migration capabilities by decreasing matrix metalloproteinase activity. This suggests a potential role in targeting breast cancer stem cells .
- Atherosclerosis: In recent research, it was demonstrated that 5-Azacytidine could convert naive CD4+ T cells into Tregs through demethylation processes. This transformation may have implications for treating inflammatory diseases such as atherosclerosis .
Research Findings
The following table summarizes key findings related to the biological activity of 5-Azacytidine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
